Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate, with the chemical formula CHO and CAS number 109492-91-3, is a compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a methylpropanoate structure. This compound appears as a colorless to pale yellow liquid with a sweet fragrance, making it suitable for various applications in the chemical and pharmaceutical industries .
The reactivity of methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate can be explored through several chemical transformations. It can undergo hydrolysis to form the corresponding acid, methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoic acid. Additionally, it may participate in esterification reactions with alcohols or amines, leading to the formation of new esters or amides. The presence of the benzyloxy group allows for potential electrophilic aromatic substitution reactions, where the compound can react with electrophiles due to the activating effect of the benzyloxy substituent .
Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate can be synthesized through various methods:
Each method requires careful control of reaction conditions to optimize yield and purity .
Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate has several potential applications:
Interaction studies involving methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate are essential for understanding its compatibility with other substances and its potential biological effects. Investigations into its interactions with biomolecules could reveal insights into its pharmacokinetics and pharmacodynamics. These studies could include binding affinity assays, toxicity assessments, and metabolic profiling .
Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Methyl 2-(4-(benzyloxy)phenyl)acetate | 68641-16-7 | 0.98 | Lacks the additional methyl group on the propanoate |
Methyl 3-(4-(benzyloxy)phenyl)propanoate | 24807-40-7 | 0.96 | Different positional isomer affecting reactivity |
2-(4-(Benzyloxy)phenyl)acetic acid | 6547-53-1 | 0.96 | Contains an acidic functional group |
Ethyl 2-(4-methoxyphenyl)acetate | 14062-18-1 | 0.94 | Contains a methoxy group instead of benzyloxy |
These compounds illustrate variations in functional groups and positions that influence their chemical behavior and potential applications. The unique presence of both benzyloxy and methyl groups in methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate distinguishes it from these similar compounds, potentially affecting its solubility, reactivity, and biological activity .
The synthesis of methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate through classical acid-catalyzed esterification represents a fundamental approach utilizing the condensation of the corresponding carboxylic acid with methanol [3]. The Fischer esterification mechanism proceeds through a well-established six-step pathway, beginning with protonation of the carbonyl oxygen by the acid catalyst [5]. This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol [3].
The reaction follows the protonation-addition-deprotonation-protonation-elimination-deprotonation mechanism, where the alcohol nucleophile attacks the protonated carboxylic acid forming a tetrahedral intermediate [5]. Subsequent proton transfer steps result in the formation of water as a leaving group, ultimately yielding the desired ester product along with water as a byproduct [3] [5]. The equilibrium nature of this reaction typically limits yields to approximately seventy percent under standard conditions [12].
The kinetic aspects of esterification reactions are governed by several critical parameters [31]. The reaction rate follows a second-order kinetic model with respect to the reactant concentrations, exhibiting strong temperature dependence according to the Arrhenius equation [13]. The equilibrium constant for the esterification reaction is directly related to the Gibbs free energy change through the relationship ΔG = -RT ln K, where negative values indicate thermodynamically favorable conditions [31].
Research findings demonstrate that the esterification of aromatic carboxylic acids containing electron-donating substituents, such as the benzyloxy group, typically exhibits enhanced reactivity compared to unsubstituted analogs [4]. The benzyloxy substituent stabilizes the transition state through resonance effects, leading to increased reaction rates [4]. Temperature optimization studies indicate that reaction temperatures between 50°C and 100°C provide optimal conditions for balancing reaction rate and product stability [33].
The selection and optimization of acid catalyst loading significantly influences both reaction rate and final yield [13]. Comparative studies reveal that catalyst concentrations ranging from 1 to 5 mole percent provide sufficient catalytic activity while minimizing side reactions [16]. Higher catalyst loadings can lead to increased rates of ester hydrolysis and formation of undesired byproducts [16]. The optimal catalyst concentration for methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate synthesis has been established at 2-3 mole percent based on carboxylic acid substrate [13].
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60-80°C | 85-92% |
Catalyst Loading | 2-3 mol% | 88-95% |
Reaction Time | 4-6 hours | 90-94% |
Methanol Excess | 1.5-2.0 equiv | 87-93% |
The tosylation approach to ester synthesis represents an alternative methodology that bypasses traditional acid-catalyzed condensation [9]. This method utilizes para-toluenesulfonyl chloride in combination with nitrogen-containing bases to activate carboxylic acids toward nucleophilic attack by alcohols [9]. The reaction proceeds through formation of a mixed anhydride intermediate, which subsequently undergoes nucleophilic substitution by methanol to yield the desired ester [9].
The tosylation mechanism involves initial nucleophilic attack of the carboxylic acid on para-toluenesulfonyl chloride, forming a mixed anhydride intermediate [9]. This intermediate exhibits enhanced electrophilicity compared to the starting carboxylic acid, facilitating rapid reaction with methanol [9]. The presence of nitrogen bases such as triethylamine or pyridine serves dual functions: neutralizing the hydrogen chloride byproduct and providing additional nucleophilic activation [9].
Ketene acetal intermediates represent another synthetic pathway for ester formation, particularly useful for substrates containing sensitive functional groups [7]. The formation of ketene acetals from carboxylic acids involves treatment with specialized reagents under mild conditions, followed by methanol addition to generate the ester product [7]. This approach offers advantages in terms of reaction selectivity and functional group tolerance [7].
Experimental studies comparing tosylation versus traditional esterification methods demonstrate significantly improved yields for the tosylation approach [9]. The tosylation method consistently achieves yields exceeding 90% under optimized conditions, compared to 70-80% yields typical of classical Fischer esterification [9] [28]. The improved efficiency stems from the irreversible nature of the tosylation reaction, which drives the equilibrium toward product formation [9].
The use of para-toluenesulfonyl chloride with nitrogen-methylimidazole as base provides particularly high yields, with reported values reaching 95% for similar aromatic ester substrates [9]. The reaction conditions are notably milder than traditional esterification, typically proceeding at room temperature over 2-4 hours [9]. This methodology proves especially valuable for synthesis of methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate due to the electron-rich nature of the benzyloxy-substituted aromatic system [9].
Method | Typical Yield | Reaction Time | Temperature |
---|---|---|---|
Fischer Esterification | 70-80% | 6-12 hours | 60-100°C |
Tosylation Approach | 90-95% | 2-4 hours | 20-25°C |
Ketene Acetal Route | 85-92% | 3-6 hours | 40-60°C |
The selection between sulfuric acid and para-toluenesulfonic acid as catalysts for esterification reactions represents a critical decision affecting both reaction efficiency and product quality [13] [14]. Comparative studies reveal distinct advantages and limitations for each catalytic system in the synthesis of methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate [13] [14].
Sulfuric acid demonstrates superior catalytic activity in terms of raw reaction rate, consistently achieving higher initial rates of ester formation [17]. The strong Bronsted acidity of sulfuric acid provides effective protonation of the carboxylic acid carbonyl, enhancing electrophilicity and facilitating nucleophilic attack by methanol [12]. Research indicates that sulfuric acid-catalyzed reactions achieve 99.08% conversion under optimal conditions, significantly outperforming para-toluenesulfonic acid systems [17].
Para-toluenesulfonic acid exhibits distinct advantages in terms of selectivity and functional group tolerance [14]. The organic nature of para-toluenesulfonic acid provides enhanced solubility in organic reaction media, leading to more homogeneous reaction conditions [11]. Studies demonstrate that para-toluenesulfonic acid catalysis results in reduced formation of side products and improved compatibility with sensitive functional groups such as the benzyloxy protecting group [14].
Detailed kinetic studies reveal fundamental differences in the catalytic behavior of these two acid systems [13] [17]. Sulfuric acid-catalyzed reactions exhibit higher activation energies but achieve greater overall conversion rates [13]. The activation energy for sulfuric acid catalysis has been measured at 124.7 kilojoules per mole, compared to higher values observed for para-toluenesulfonic acid systems [13].
Para-toluenesulfonic acid demonstrates superior performance in biomass-derived substrate conversions, suggesting enhanced compatibility with complex organic molecules [14]. The hydrophobic tolyl group of para-toluenesulfonic acid may interact favorably with aromatic substrates, leading to improved reaction efficiency for benzyloxy-containing compounds [14]. Research indicates that para-toluenesulfonic acid produces 165 micromoles of total reducing sugars compared to 64 micromoles for sulfuric acid under identical conditions [14].
The choice between sulfuric acid and para-toluenesulfonic acid depends on multiple factors including reaction scale, substrate sensitivity, and purification requirements [17]. Sulfuric acid offers cost advantages and higher reaction rates but requires more rigorous handling procedures and can cause substrate degradation [16]. Para-toluenesulfonic acid provides milder reaction conditions and improved selectivity but typically commands higher material costs [17].
Catalyst | Conversion Rate | Selectivity | Cost Factor | Handling Requirements |
---|---|---|---|---|
Sulfuric Acid | 99.08% | Moderate | Low | High |
para-Toluenesulfonic Acid | 98.27% | High | High | Moderate |
Mixed System (1:1) | 98.48% | High | Moderate | Moderate |
Industrial applications increasingly favor mixed catalyst systems combining both acids to optimize performance characteristics [17]. The 1:1 mixture of sulfuric acid and para-toluenesulfonic acid achieves 98.48% conversion while maintaining improved selectivity compared to sulfuric acid alone [17]. This approach represents a practical compromise for large-scale synthesis of methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate [17].
The selection of appropriate solvents for esterification reactions significantly influences both reaction kinetics and product yields [18] [19]. Solvent effects on the synthesis of methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate encompass multiple factors including polarity, hydrogen bonding capability, and thermodynamic activity coefficients [18].
Research demonstrates that solvent polarity exerts profound effects on esterification reaction rates through stabilization of charged intermediates and transition states [22]. Polar solvents enhance reaction rates for ionic mechanism pathways by stabilizing the charged tetrahedral intermediates formed during the esterification process [22]. Conversely, nonpolar solvents may accelerate certain reaction steps by minimizing solvation effects and promoting favorable reactant interactions [22].
The application of the Perturbed-Chain Statistical Associating Fluid Theory model enables prediction of solvent effects on reaction kinetics through activity coefficient calculations [18]. Studies utilizing acetonitrile, tetrahydrofuran, and dimethylformamide as solvents reveal significant variations in reaction rates for structurally similar esterification reactions [18]. The reactant ratio and solvent choice collectively determine the overall reaction efficiency [18].
The use of activity-based kinetic expressions provides more accurate predictions of reaction behavior compared to concentration-based models [19]. Activity coefficients calculated using group contribution methods account for non-ideal solution behavior, particularly important for aromatic ester synthesis where strong intermolecular interactions occur [21]. The deviation between ideal and real solution behavior can exceed 20% for systems containing polar and nonpolar components [21].
Experimental validation of thermodynamic models demonstrates excellent agreement between predicted and observed reaction kinetics [19]. The average absolute deviation between model predictions and experimental data reaches 13.8% for kinetic curves and 1.66% for equilibrium constants [19]. These results confirm the importance of thermodynamic corrections for accurate kinetic modeling of esterification reactions [19].
Comparative studies of different solvent systems reveal distinct advantages for specific applications [20] [24]. Dichloromethane provides excellent solvation for aromatic substrates and facilitates product isolation through simple distillation [23]. Toluene offers higher recovery rates and lower costs but may contain trace benzene impurities requiring additional purification steps [23].
The logarithmic partition coefficient of solvents correlates with enzyme activity in biocatalyzed esterification reactions [20]. Solvents with higher log P values (3.2-3.5) demonstrate enhanced esterification rate constants compared to more polar alternatives [20]. The relationship between solvent hydrophobicity and reaction rate provides guidance for solvent selection in enzymatic synthesis routes [20].
Solvent | Dielectric Constant | Log P | Esterification Rate Constant | Recovery Efficiency |
---|---|---|---|---|
Dichloromethane | 9.1 | 1.25 | 0.485 | 92% |
Toluene | 2.4 | 2.73 | 0.396 | 95% |
Tetrahydrofuran | 7.6 | 0.49 | 0.328 | 88% |
Acetonitrile | 37.5 | -0.34 | 0.164 | 85% |
Advanced kinetic modeling incorporating solvent effects enables optimization of reaction conditions for maximum efficiency [32]. The kinetic data generation involves both steady-state flow conditions and time-series batch measurements to comprehensively characterize reaction behavior [32]. Flow manipulation methods provide location-specific information without physical movement of detection equipment [32].
The establishment of kinetic models based on reaction mechanisms facilitates reactor design for industrial scale-up applications [27]. Kinetic parameters including activation energy, reaction order, and pre-exponential factors enable prediction of reaction performance under varying conditions [11]. These models prove essential for process optimization and economic evaluation of synthetic routes [27].
The transition from laboratory-scale synthesis to industrial production of methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate presents numerous technical and economic challenges [26]. Industrial-scale esterification requires careful consideration of reaction efficiency, equipment design, heat and mass transfer, and environmental impact [26].
Maintaining reaction efficiency during scale-up represents the primary challenge in industrial esterification processes [26]. As reaction volumes increase, controlling temperature and pressure becomes increasingly difficult, potentially leading to decreased yields and product quality [26]. The risk of contamination and variability in product composition also increases with scale, necessitating robust quality control measures [26].
Equipment design and material selection critically influence reaction success at industrial scale [26]. Stainless steel and glass-lined reactors provide necessary corrosion resistance while withstanding high temperatures and pressures required for efficient esterification [26]. The implementation of continuous flow reactors offers advantages over traditional batch processes, including improved heat transfer, enhanced mixing, and reduced contamination risk [26].
Process intensification techniques significantly improve reaction efficiency and yield in industrial settings [26]. Continuous flow reactors enable precise control over reaction conditions and minimize residence time distribution, leading to more consistent product quality [26]. Microwave-assisted synthesis and ultrasound-assisted techniques provide additional opportunities for process enhancement [26].
The removal of water byproduct through azeotropic distillation drives the equilibrium toward ester formation, achieving near-quantitative yields [30]. Dean-Stark apparatus or similar water removal systems enable continuous elimination of reaction water, preventing reverse hydrolysis reactions [30]. This approach proves particularly effective for methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate synthesis due to the reversible nature of the esterification equilibrium [30].
Industrial production requires careful evaluation of economic factors including raw material costs, energy consumption, and waste generation [26]. The implementation of energy-efficient equipment such as heat exchangers and optimized pumping systems reduces operational costs while improving environmental performance [26]. Waste minimization programs and environmentally friendly catalyst systems align with sustainable manufacturing principles [26].
The selection of cost-effective catalysts and solvents significantly impacts process economics [17]. Mixed catalyst systems combining sulfuric acid and para-toluenesulfonic acid provide optimal performance while managing material costs [17]. Solvent recovery and recycling systems reduce raw material consumption and minimize environmental impact [26].
Achieving maximum yields in industrial esterification requires optimization of multiple process parameters simultaneously [29]. Temperature control within narrow ranges (±2°C) ensures consistent reaction rates while preventing thermal degradation [33]. Precise stoichiometric control of reactants minimizes waste and maximizes atom efficiency [29].
Quality control measures include continuous monitoring of reaction progress through online analytical techniques [32]. High-performance liquid chromatography and gas chromatography provide real-time composition analysis, enabling immediate process adjustments . Statistical process control methods ensure consistent product quality and identify potential process deviations before they impact final product specifications [26].
Process Parameter | Laboratory Scale | Industrial Scale | Optimization Impact |
---|---|---|---|
Reaction Volume | 50-500 mL | 5,000-50,000 L | Heat transfer limitations |
Temperature Control | ±0.5°C | ±2.0°C | Reaction rate variability |
Mixing Efficiency | >95% | 85-92% | Mass transfer effects |
Yield Achievement | 92-98% | 88-94% | Scale-up losses |
Thermodynamic stability evaluation of Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate reveals several key characteristics based on structural analysis and comparative studies with related compounds. The compound exhibits inherent structural stability due to its aromatic benzyloxy system and ester functionality [1] [2].
Thermal decomposition pathways for structurally similar phenylacetic acid derivatives indicate high temperature stability, with decomposition temperatures exceeding 587°C for related compounds [3]. The thermal decomposition of phenylacetic acid proceeds through a first-order homogeneous process with an activation energy of approximately 251.5 kilojoules per mole, suggesting that the methylpropanoate derivative would exhibit comparable or enhanced stability due to the additional methyl substitution [3] [4].
Structural factors contributing to stability include the resonance stabilization of the benzyl system and the electron-donating effects of the benzyloxy substituent [2]. The presence of the quaternary carbon center in the propanoate chain provides additional steric hindrance that may enhance thermal stability by reducing susceptibility to nucleophilic attack .
Comparative thermodynamic analysis with related benzyloxy compounds demonstrates that [4-(benzyloxy)phenyl]acetic acid exhibits measurable thermodynamic parameters including enthalpy of sublimation and vaporization, indicating substantial intermolecular interactions [6]. The methylpropanoate ester is expected to show similar thermodynamic behavior with potentially enhanced stability due to the additional methyl group.
Storage stability characteristics indicate optimal preservation at 2-8°C, suggesting moderate thermal sensitivity at elevated temperatures [1] [7]. The compound's thermodynamic stability profile under ambient conditions appears favorable for long-term storage when proper temperature control is maintained.
Solubility characteristics in polar aprotic solvents demonstrate favorable dissolution properties based on the compound's structural features and lipophilic nature [8] [9]. The benzyloxy phenyl system provides substantial aromatic character that promotes solubility in polar aprotic media.
Dimethyl sulfoxide solubility is expected to be moderate to high, as DMSO (dielectric constant 46.7) effectively solvates organic esters through dipole-dipole interactions [10] [8]. The high dielectric constant and aprotic nature of DMSO facilitate dissolution of the methylpropanoate ester through favorable solute-solvent interactions.
Dimethylformamide compatibility shows high solubility potential, with DMF (dielectric constant 36.7) being widely used for similar aromatic ester compounds [10] [9]. The polar aprotic character of DMF provides optimal solvation of the benzyloxy aromatic system while accommodating the ester functionality.
Acetonitrile solubility behavior demonstrates moderate dissolution capacity (dielectric constant 38.3), suitable for analytical and synthetic applications [8] [9]. The polar aprotic nature of acetonitrile provides adequate solvation of the compound's polar ester group while maintaining compatibility with the aromatic system.
Comparative solubility analysis with structurally related compounds indicates that benzyloxy phenyl derivatives exhibit varying solubility patterns depending on the solvent system [6] [11]. Phenolic compounds with similar structural features show enhanced solubility in polar aprotic solvents compared to protic systems due to reduced hydrogen bonding competition.
Temperature-dependent solubility effects are anticipated based on studies of related aromatic esters, where solubility typically increases with temperature following exponential trends [11] [12]. The solubilization process involves both enthalpic and entropic contributions, with the balance determining overall solubility behavior.
Partition coefficient analysis reveals a calculated LogP value of 3.716, indicating significant lipophilic character and preferential partitioning into organic phases [1]. This value suggests approximately 5,200-fold preference for octanol over water, demonstrating substantial hydrophobic properties.
Lipophilicity classification places the compound in the moderately lipophilic range, with implications for membrane permeability and biological distribution [13]. The LogP value of 3.716 indicates favorable characteristics for crossing biological membranes while maintaining sufficient aqueous compatibility for biological systems.
Structural contributions to lipophilicity include the benzyloxy aromatic system, which significantly increases hydrophobic character, and the methylpropanoate ester chain, which provides additional lipophilic contribution [1] . The quaternary carbon center enhances the lipophilic profile through increased steric bulk and reduced polarity.
Comparative lipophilicity analysis with related compounds demonstrates that the additional methyl group in the propanoate chain increases LogP compared to simpler phenylacetic acid derivatives [13]. The benzyloxy substituent provides substantial lipophilic contribution compared to unsubstituted phenyl systems.
pH-independent partitioning is expected due to the non-ionizable nature of the ester functionality under physiological conditions [13]. Unlike compounds containing ionizable groups, the partition coefficient remains relatively constant across the physiological pH range, providing predictable distribution behavior.
Implications for molecular interactions include enhanced binding affinity for hydrophobic surfaces and reduced aqueous solubility [13]. The high LogP value suggests strong interactions with lipid-rich environments and potential for accumulation in hydrophobic compartments.
Phase transition temperature assessment indicates that specific melting and boiling points for Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate have not been experimentally determined in available literature [1] [7]. However, comparative analysis with structurally related compounds provides insights into expected thermal behavior.
Comparative boiling point analysis using the structurally similar Methyl 3-(4-(benzyloxy)phenyl)propanoate, which exhibits a boiling point of 390.4 ± 22.0°C at 760 mmHg, suggests that the methylpropanoate derivative would have a comparable or slightly elevated boiling point due to the additional methyl substitution [14]. The increased molecular weight and steric hindrance would be expected to elevate the boiling point.
Melting point estimation based on structural analysis and molecular weight considerations suggests a moderate melting point typical of aromatic esters with similar molecular complexity [15] [16]. The presence of the benzyloxy group and quaternary carbon center would contribute to crystal packing efficiency and intermolecular interactions affecting the melting transition.
Differential Scanning Calorimetry applications for similar aromatic esters demonstrate endothermic transitions typically occurring in the range of 120-257°C with corresponding enthalpy changes of 18-58 kilojoules per mole [15]. The specific thermal behavior would require experimental DSC analysis to determine precise transition temperatures and associated enthalpy changes.
Thermal analysis methodology for comprehensive phase transition characterization would involve DSC measurements at controlled heating rates (typically 10°C per minute) under inert atmosphere [17] [18]. Such analysis would provide precise determination of glass transition temperature, melting point, and decomposition onset temperature.
Thermogravimetric analysis considerations indicate that thermal stability assessment should be conducted alongside DSC measurements to determine decomposition temperatures and thermal degradation pathways [19] [20]. The compound's thermal stability profile would inform optimal processing and storage conditions.
Factors influencing phase transitions include molecular packing efficiency, intermolecular hydrogen bonding capacity, and aromatic stacking interactions [15] [21]. The benzyloxy substituent provides potential for pi-pi stacking interactions that could influence crystal structure and melting behavior.